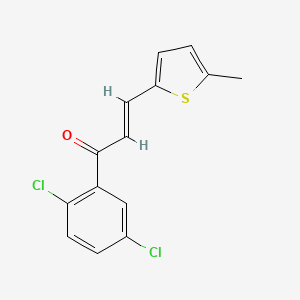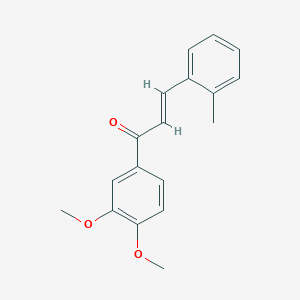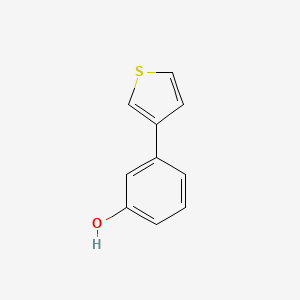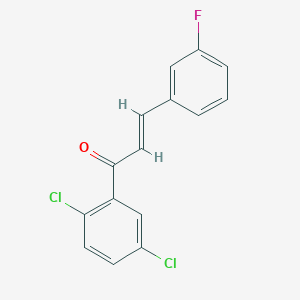
(2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a compound that has seen a rise in scientific research applications in recent years. It is a compound that has a wide range of applications in the field of organic chemistry, biochemistry, and medicinal chemistry. This compound has been studied in detail, and its various properties have been established.
科学研究应用
(2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one has a wide range of applications in the field of organic chemistry, biochemistry, and medicinal chemistry. It has been used in the synthesis of various compounds, such as 2,5-dichlorophenyl 3-fluorophenylprop-2-en-1-one, which is a useful intermediate for the synthesis of other compounds. It has also been used in the synthesis of various pharmaceuticals, such as the antifungal agent, fluconazole. In addition, it has been used in the synthesis of various optical materials, such as optical waveguides, and in the synthesis of various polymers and nanomaterials.
作用机制
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound undergoes a series of reactions, such as a nucleophilic substitution reaction, a Michael addition reaction, and a Diels-Alder reaction. These reactions are believed to be responsible for the various properties of the compound, such as its solubility in various solvents, its stability, and its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antifungal and antibacterial properties, and it has been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory properties, and it has been shown to reduce the production of certain inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one in laboratory experiments include its stability and its solubility in various solvents. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using this compound in laboratory experiments. For example, it may react with other compounds in the reaction mixture, and it may also form byproducts that can interfere with the desired reaction.
未来方向
Potential future directions for research involving (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one include further exploration of its biochemical and physiological effects, further exploration of its mechanism of action, and further exploration of its potential applications in the synthesis of various compounds and materials. In addition, further research could be done to explore the potential of the compound as a drug or as a therapeutic agent. Finally, further research could be done to explore the potential of the compound as a catalyst or as an enzyme inhibitor.
合成方法
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 2,5-dichlorophenyl 3-fluorophenylprop-2-en-1-one with anhydrous potassium carbonate in dichloromethane. This reaction yields this compound as the primary product. The second step involves the reaction of this compound with anhydrous sodium bicarbonate in dichloromethane. This reaction yields this compound as the primary product.
属性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-9H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSCAMPDWBIFA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
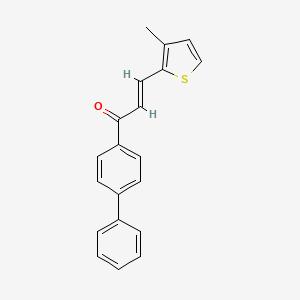
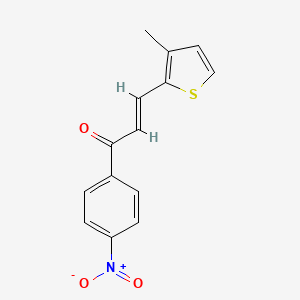

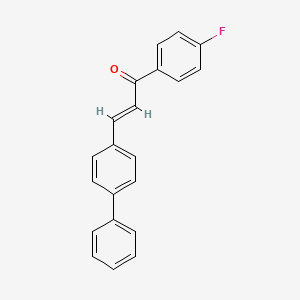
![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)

![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)
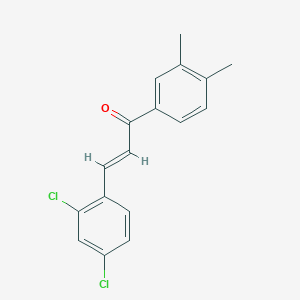

![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
